Product packaging for Bilirubin conjugate(Cat. No.:CAS No. 68683-34-1)

Bilirubin conjugate

Cat. No.: B1663532
CAS No.: 68683-34-1
M. Wt: 842.9 g/mol
InChI Key: IQKDYMAMJBFOQJ-HITFMFJXSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bilirubin conjugate is a water-soluble ditaurate derivative that serves as a stable research analog for naturally occurring bilirubin glucuronides, the conjugated form of bilirubin found in biological systems . In vivo, the conjugation of bilirubin with glucuronic acid via the enzyme UDP-glucuronosyltransferase is a critical detoxification step in the liver, transforming insoluble, potentially toxic unconjugated bilirubin into a water-soluble compound that can be excreted in bile . This product enables in vitro study of this essential physiological process. The core research value of this compound stems from its role as a key biomarker for hepatobiliary and hepatocellular dysfunction; elevated levels in clinical settings are a hallmark of conjugated hyperbilirubinemia . Furthermore, conjugated bilirubin and its analogs are of significant interest in advanced drug delivery and nanomedicine. Researchers are exploiting the intrinsic antioxidant and immunomodulatory properties of bilirubin to construct nanoparticles for therapeutic applications. These nanoparticles can scavenge a broad range of reactive oxygen species (ROS) and reactive nitrogen species (RNS), providing a protective effect in models of oxidative stress-related diseases . This product is presented as a high-purity, solid compound with a molecular weight of 842.9 g/mol . It is intended for research applications only and is not for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H44N6Na2O10S2 B1663532 Bilirubin conjugate CAS No. 68683-34-1

Properties

CAS No.

68683-34-1

Molecular Formula

C37H44N6Na2O10S2

Molecular Weight

842.9 g/mol

IUPAC Name

disodium;2-[3-[5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-2-[[5-[(E)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-3-[3-oxo-3-(2-sulfonatoethylamino)propyl]-1H-pyrrol-2-yl]methyl]-4-methyl-1H-pyrrol-3-yl]propanoylamino]ethanesulfonate

InChI

InChI=1S/C37H46N6O10S2.2Na/c1-7-24-23(6)36(46)43-31(24)18-29-22(5)27(10-12-35(45)39-14-16-55(51,52)53)33(41-29)19-32-26(9-11-34(44)38-13-15-54(48,49)50)21(4)28(40-32)17-30-20(3)25(8-2)37(47)42-30;;/h7-8,17-18,40-41H,1-2,9-16,19H2,3-6H3,(H,38,44)(H,39,45)(H,42,47)(H,43,46)(H,48,49,50)(H,51,52,53);;/q;2*+1/p-2/b30-17-,31-18+;;

InChI Key

IQKDYMAMJBFOQJ-HITFMFJXSA-L

SMILES

CC1=C(NC(=C1CCC(=O)NCCS(=O)(=O)[O-])CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)NCCS(=O)(=O)[O-])C=C4C(=C(C(=O)N4)C=C)C.[Na+].[Na+]

Isomeric SMILES

CC1=C(NC(=C1CCC(=O)NCCS(=O)(=O)[O-])CC2=C(C(=C(N2)/C=C/3\C(=C(C(=O)N3)C)C=C)C)CCC(=O)NCCS(=O)(=O)[O-])/C=C\4/C(=C(C(=O)N4)C=C)C.[Na+].[Na+]

Canonical SMILES

CC1=C(NC(=C1CCC(=O)NCCS(=O)(=O)[O-])CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)NCCS(=O)(=O)[O-])C=C4C(=C(C(=O)N4)C=C)C.[Na+].[Na+]

Appearance

A crystalline solid

Other CAS No.

68683-34-1

Pictograms

Irritant

Purity

> 98%

Related CAS

89771-93-7 (Parent)

Synonyms

Bilirubin Ditaurate

Origin of Product

United States

Molecular Mechanisms of Bilirubin Conjugation

Enzymology of Uridine Diphosphate-Glucuronosyltransferase 1A1 (UGT1A1)

UGT1A1 is the key enzyme responsible for bilirubin (B190676) conjugation in humans. nih.gov It belongs to the UGT superfamily of enzymes that catalyze the transfer of glucuronic acid from a high-energy donor molecule, UDP-glucuronic acid (UDPGA), to a variety of lipophilic substrates. researchgate.net This process, known as glucuronidation, converts fat-soluble substances like bilirubin into water-soluble compounds that can be readily excreted from the body. wikipedia.orgwikipedia.org

The UGT1A1 gene is part of a complex gene locus on chromosome 2 that encodes several UDP-glucuronosyltransferases. nih.govwikipedia.org This locus is characterized by a unique structure comprising multiple, alternative first exons and a set of four common exons (exons 2-5). nih.gov Each unique first exon has its own promoter, allowing for the transcription of nine different UGT1A isoforms (UGT1A1, UGT1A3, UGT1A4, UGT1A5, UGT1A6, UGT1A7, UGT1A8, UGT1A9, and UGT1A10). nih.govnih.gov

Through a process of alternative splicing, each unique exon 1 is joined to the common exons 2-5, resulting in nine distinct UGT1A proteins. nih.gov These proteins share an identical C-terminus but possess different N-termini, which is where the substrate-binding site is located. wikipedia.orgnih.gov While there is some overlap in substrate specificity among the UGT1A enzymes, UGT1A1 is the sole enzyme responsible for the glucuronidation of bilirubin. nih.govmedlineplus.gov

Human UGT1A Isoforms Primary Substrates Tissue Expression
UGT1A1 Bilirubin, estrogens, various drugs (e.g., irinotecan) nih.govLiver, colon, intestine, stomach nih.gov
UGT1A3 Phenols, anthraquinonesLiver
UGT1A4 Steroids, bile acidsLiver, stomach
UGT1A6 Simple phenols, salicylatesLiver, kidney
UGT1A7 Various xenobioticsExtrahepatic tissues
UGT1A8 Various xenobioticsExtrahepatic tissues
UGT1A9 Flavonoids, mycophenolic acidLiver, kidney
UGT1A10 Various xenobioticsExtrahepatic tissues

This table provides a simplified overview. Substrate specificities and tissue expression can be broader.

Glucuronidation is a bi-substrate reaction that requires the aglycone substrate (in this case, bilirubin) and the sugar donor, UDP-glucuronic acid (UDPGA). researchgate.net The UGT1A1 enzyme facilitates the transfer of the glucuronic acid moiety from UDPGA to the propionic acid side chains of the bilirubin molecule. nih.gov This reaction proceeds via a direct SN2-like mechanism, resulting in the formation of a β-D-glucuronide and the release of UDP. researchgate.net The attachment of the polar glucuronic acid group disrupts the internal hydrogen bonds of the bilirubin molecule, rendering it water-soluble. nih.gov

This conversion from the toxic, unconjugated form of bilirubin to the non-toxic, conjugated form is essential for its elimination from the body. medlineplus.gov

The expression and activity of the UGT1A1 enzyme are subject to regulation by multiple factors, leading to significant interindividual variability.

Genetic Variations: Over 100 genetic variants in the UGT1A1 gene have been identified. wikipedia.org A well-known polymorphism involves a variable number of TA repeats in the promoter region's TATA box. medlineplus.govmedlineplus.gov The common UGT1A1*28 allele, which has seven TA repeats (A(TA)7TAA) instead of the usual six, leads to reduced gene transcription and decreased enzyme activity. medlineplus.govyoutube.com This can result in mild, benign hyperbilirubinemia, a condition known as Gilbert syndrome. wikipedia.org Other mutations can cause a more severe reduction or complete absence of UGT1A1 function, leading to Crigler-Najjar syndromes types I and II. wikipedia.orgmedlineplus.gov

Transcriptional Regulation: The expression of UGT1A1 is influenced by various nuclear receptors. For instance, the pregnane (B1235032) X receptor (PXR) and the constitutive androstane (B1237026) receptor (CAR) can be activated by certain drugs (like phenobarbital), leading to increased transcription of the UGT1A1 gene.

Epigenetic Regulation: Epigenetic mechanisms, such as DNA methylation, also play a role. Studies have shown that the methylation levels at specific CpG sites in the UGT1A1 promoter region can correlate with UGT1A1 protein content and bilirubin glucuronidation activity. hacettepe.edu.tr Additionally, microRNAs, like miR-491-3p, have been identified as regulators that can bind to the UGT1A messenger RNA (mRNA) and repress its expression, thereby reducing enzyme activity. nih.govnih.govresearchgate.net

Regulatory Factor Mechanism of Action Effect on UGT1A1 Activity
UGT1A1*28 Allele Reduced gene transcription due to altered TATA box medlineplus.govyoutube.comDecreased
Crigler-Najjar Mutations Reduced or absent enzyme function medlineplus.govSeverely Decreased / Absent
Phenobarbital Activation of nuclear receptors (PXR/CAR)Increased
DNA Methylation Epigenetic modification of the promoter region hacettepe.edu.trVariable (can decrease)
miR-491-3p Post-transcriptional repression of mRNA nih.govresearchgate.netDecreased

Subcellular Localization of Conjugation Processes

The process of bilirubin conjugation is localized to the endoplasmic reticulum (ER) of hepatocytes. nih.govnih.gov UGT1A1 is a membrane-bound enzyme embedded within the ER membrane. researchgate.net Research using fluorescent bilirubin sensors has indicated that the cytoplasmic-facing membrane of the ER is a bilirubin-enriched space, while the lumen of the ER is relatively depleted of bilirubin. nih.gov This asymmetrical distribution is consistent with the metabolic pathway, where unconjugated bilirubin from the cytoplasm is processed by UGT1A1 at the ER membrane. nih.gov The resulting conjugated bilirubin is then transported for excretion.

Formation of Bilirubin Monoglucuronides and Diglucuronides

The conjugation of bilirubin occurs in a two-step process, leading to the formation of two distinct conjugates: bilirubin monoglucuronide (BMG) and bilirubin diglucuronide (BDG). nih.gov

Formation of Bilirubin Monoglucuronide: In the first step, UGT1A1 catalyzes the attachment of one molecule of glucuronic acid to one of the two propionic acid side chains of bilirubin, forming BMG. wikipedia.orgnih.gov This reaction is the initial and often rate-limiting step in the conjugation process. nih.gov

Formation of Bilirubin Diglucuronide: Bilirubin monoglucuronide can then be converted to bilirubin diglucuronide. This second step can occur through two proposed mechanisms:

A second glucuronic acid molecule is transferred from UDPGA to the remaining propionic acid side chain of BMG, a reaction also catalyzed by UGT1A1. nih.gov

An alternative pathway involves a plasma membrane-bound enzyme, bilirubin glucuronoside glucuronosyltransferase, which catalyzes the transesterification (or dismutation) of two molecules of BMG into one molecule of BDG and one molecule of unconjugated bilirubin. nih.gov

In human bile, bilirubin diglucuronide is the predominant pigment, accounting for about 80% of the conjugated bilirubin, with the remainder being monoglucuronide. slideshare.net The conversion to the diglucuronide form further increases the water solubility of the molecule, facilitating its secretion into the bile canaliculi. nih.gov

Transporter Systems for Bilirubin Conjugates

Hepatocellular Uptake Mechanisms for Unconjugated Bilirubin (B190676)

Before bilirubin can be conjugated, it must first be taken up from the bloodstream into the liver cells. This process is facilitated by specific proteins and transport systems.

Organic Anion Transporting Polypeptides, specifically OATP1B1 (SLCO1B1) and OATP1B3 (SLCO1B3), are crucial transporters located on the sinusoidal membrane of hepatocytes. nih.gov While their primary role is now understood to be the reuptake of conjugated bilirubin from the blood, they also contribute to the uptake of unconjugated bilirubin. nih.govresearchgate.net These transporters mediate the Na+-independent uptake of a wide array of endogenous compounds and xenobiotics. nih.gov OATP1B1 is expressed throughout the liver lobule, whereas OATP1B3 is found predominantly in the centrilobular zone. nih.gov Although some studies suggest a limited role, with passive diffusion being a major contributor to unconjugated bilirubin uptake, the involvement of OATP1B1 and OATP1B3 is supported by observations of mild unconjugated hyperbilirubinemia in their absence. researchgate.netnih.govnih.gov Drug-inhibition studies have pointed to a more significant role for OATP1B1 than OATP1B3 in the transport of unconjugated bilirubin. researchgate.net

Unconjugated bilirubin is poorly soluble in water and is therefore transported in the blood tightly bound to albumin. askfilo.commhmedical.comwikipedia.org This high-affinity binding prevents the pigment from diffusing into tissues where it could be toxic and minimizes its filtration by the glomerulus. nih.govaskfilo.com When the albumin-bilirubin complex reaches the liver, the permeable nature of the liver sinusoids allows it to come into close contact with the surface of hepatocytes. nih.gov Here, bilirubin dissociates from albumin and enters the hepatocyte. researchgate.netnih.gov This transport into the cell is believed to occur via both passive diffusion and a carrier-mediated, saturable process at lower concentrations. researchgate.netmhmedical.com The interaction between albumin and the hepatocyte surface is critical for efficiently delivering bilirubin for uptake. nih.gov Studies in analbuminemic rats have shown that while the presence of a protein carrier in the blood is important for directing bilirubin to the liver, this role is not exclusively specific to albumin. nih.gov

Biliary Excretion of Bilirubin Conjugates

Once inside the hepatocyte, bilirubin is conjugated with glucuronic acid to form water-soluble bilirubin monoglucuronide and bilirubin diglucuronide. wikipedia.orgmedscape.com This conjugation is essential for its elimination. nih.gov The rate-limiting step in bilirubin metabolism is the excretion of these conjugates into the bile. nih.govmedscape.com

The primary transporter responsible for the biliary excretion of bilirubin conjugates is the Multidrug Resistance-associated Protein 2 (MRP2), also known as the canalicular multispecific organic anion transporter (cMOAT). nih.govjst.go.jp MRP2 is an ATP-binding cassette (ABC) transporter located on the apical (canalicular) membrane of the hepatocyte. researchgate.netnih.gov It functions as an ATP-dependent efflux pump, actively transporting bilirubin mono- and diglucuronides, along with a wide variety of other organic anions and conjugated compounds, into the bile canaliculus. nih.govnih.govnih.gov The essential role of MRP2 is highlighted by Dubin-Johnson syndrome, a hereditary disorder characterized by conjugated hyperbilirubinemia, which is caused by mutations in the ABCC2 gene that result in a non-functional or absent MRP2 protein. nih.govnih.gov

While MRP2 is the principal transporter for biliary bilirubin conjugate excretion, other ABC transporters also play a role. The Breast Cancer Resistance Protein (BCRP), encoded by the ABCG2 gene, is another ATP-dependent transporter located at the canalicular membrane that contributes to the secretion of bilirubin and its conjugates into bile, although likely to a lesser extent than MRP2. nih.govresearchgate.net Other transporters like MRP1 and P-glycoprotein (MDR1) have been studied in the context of cellular protection from unconjugated bilirubin toxicity but are not considered primary contributors to biliary excretion of the conjugates. nih.gov

Sinusoidal Efflux and Reuptake of Bilirubin Conjugates

A portion of the bilirubin conjugates formed within the hepatocyte is not immediately secreted into the bile but is instead transported back across the basolateral (sinusoidal) membrane into the bloodstream. researchgate.netnih.gov This efflux is then followed by reuptake in downstream hepatocytes, a process sometimes referred to as a "liver-blood shuttle". nih.govnih.gov

The key transporter mediating the sinusoidal efflux of bilirubin glucuronides from the hepatocyte into the blood is the Multidrug Resistance-associated Protein 3 (MRP3/ABCC3). nih.govnih.govnih.gov MRP3 is upregulated in cholestatic conditions, where biliary excretion is impaired, acting as an overflow mechanism to release conjugates into the blood for subsequent renal excretion. nih.govnih.gov

Once in the sinusoidal blood, the reuptake of these bilirubin conjugates back into hepatocytes is efficiently mediated by OATP1B1 and OATP1B3. researchgate.netnih.govnih.gov The clinical significance of this reuptake pathway is demonstrated by Rotor syndrome, an autosomal recessive disorder that, like Dubin-Johnson syndrome, causes conjugated hyperbilirubinemia. researchgate.netnih.gov Rotor syndrome is caused by a complete, simultaneous deficiency of both OATP1B1 and OATP1B3, which disrupts the hepatic reuptake of bilirubin conjugates, causing them to accumulate in the blood. nih.govresearchgate.netnih.gov

Interactive Data Table: Key Transporters in Bilirubin Metabolism

TransporterGeneLocationSubstrate(s)FunctionAssociated Disorder
OATP1B1 SLCO1B1Sinusoidal MembraneUnconjugated & Conjugated Bilirubin, DrugsReuptake of conjugated bilirubin from blood; Uptake of unconjugated bilirubinRotor Syndrome (with OATP1B3)
OATP1B3 SLCO1B3Sinusoidal MembraneUnconjugated & Conjugated Bilirubin, DrugsReuptake of conjugated bilirubin from blood; Uptake of unconjugated bilirubinRotor Syndrome (with OATP1B1)
MRP2 ABCC2Canalicular MembraneBilirubin Glucuronides, Conjugated compoundsPrimary transporter for biliary excretionDubin-Johnson Syndrome
MRP3 ABCC3Sinusoidal MembraneBilirubin GlucuronidesEfflux of conjugated bilirubin into bloodUpregulated in cholestasis
ABCG2 ABCG2Canalicular MembraneBilirubin & Conjugates, DrugsContributes to biliary excretion-

Multidrug Resistance-associated Protein 3 (MRP3/ABCC3)

Multidrug Resistance-associated Protein 3 (MRP3), encoded by the ABCC3 gene, is a member of the ATP-binding cassette (ABC) transporter superfamily. nih.govgenecards.org It functions as an ATP-dependent efflux pump located on the basolateral (sinusoidal) membrane of hepatocytes, transporting substrates from the liver into the blood. nih.govsolvobiotech.com While expressed in various tissues, including the intestine and kidney, its role in the liver is particularly important for the disposition of bilirubin conjugates. nih.govsolvobiotech.com

Under normal physiological conditions, the expression of MRP3 in the liver is relatively low. globethesis.com Its primary function is to provide an alternative route for the export of organic anions, including bilirubin glucuronides, from hepatocytes back into the sinusoidal blood. genecards.orgsolvobiotech.comnih.gov This efflux of bilirubin conjugates from the hepatocyte to the blood is a key mechanism underlying the reflux of bile components from the liver. frontiersin.orgnih.gov MRP3 transports various endogenous and xenobiotic compounds, with a notable affinity for glucuronide conjugates like bilirubin diglucuronide and monoglucuronide. nih.govgenecards.orgsolvobiotech.comresearchgate.net

The expression and activity of MRP3 are significantly upregulated in response to cholestatic liver injury or when the primary canalicular transporter for bilirubin conjugates, MRP2 (ABCC2), is deficient or impaired. solvobiotech.comresearchgate.netnih.gov This upregulation is a critical adaptive and protective response. nih.govglobethesis.com In conditions like Dubin-Johnson syndrome, where MRP2 is genetically deficient, or in obstructive cholestasis, MRP3 expression increases markedly. solvobiotech.comnih.govnih.gov This allows it to function as a compensatory "overflow pump," redirecting the potentially toxic buildup of bilirubin conjugates and bile acids away from the hepatocyte and into the bloodstream for subsequent renal excretion or reuptake by other hepatocytes. solvobiotech.comnih.govdntb.gov.ua Studies in Mrp3-deficient mice with bile duct obstruction showed lower serum bilirubin glucuronide levels compared to wild-type controls, confirming MRP3's key role in transporting bilirubin out of the hepatocyte and into the blood under cholestatic conditions. nih.gov

Table 1: Characteristics of MRP3/ABCC3 Transporter

CharacteristicDescriptionReferences
Gene ABCC3 genecards.orgsolvobiotech.com
Protein Family ATP-binding cassette (ABC) transporter superfamily nih.govgenecards.org
Localization Basolateral (sinusoidal) membrane of hepatocytes nih.govsolvobiotech.comnih.gov
Function ATP-dependent efflux of substrates from hepatocyte to blood solvobiotech.comfrontiersin.org
Key Substrates Bilirubin glucuronides (monoglucuronide and diglucuronide), bile salts, other glucuronide and glutathione (B108866) conjugates nih.govgenecards.orgsolvobiotech.com
Regulatory Response Upregulated in cholestasis and/or MRP2 deficiency nih.govsolvobiotech.comnih.gov

Role of OATP1B1 and OATP1B3 in Reuptake

Organic Anion-Transporting Polypeptides OATP1B1 (encoded by SLCO1B1) and OATP1B3 (encoded by SLCO1B3) are crucial uptake transporters located on the sinusoidal membrane of human hepatocytes. nih.govnih.gov They mediate the Na+-independent uptake of a wide array of endogenous compounds and xenobiotics from the blood into the liver cells. nih.gov Both transporters play a vital role in the hepatic clearance of bilirubin conjugates that have been effluxed into the sinusoidal blood. frontiersin.orgnih.gov

OATP1B1 and OATP1B3 are responsible for the hepatic reuptake of bilirubin glucuronides. nih.govresearchgate.net In vitro studies have demonstrated that OATP1B1 can transport both bilirubin monoglucuronide and diglucuronide with high affinity. frontiersin.orgjci.org OATP1B3 also participates in this process, although it may have different substrate specificities. researchgate.net The clinical significance of these transporters is highlighted by Rotor syndrome, a rare autosomal recessive disorder characterized by conjugated hyperbilirubinemia. nih.govproquest.com This condition is caused by a complete and simultaneous deficiency of both OATP1B1 and OATP1B3, which disrupts the hepatic reuptake of bilirubin conjugates from the blood, leading to their accumulation in plasma. nih.govresearchgate.netresearchgate.net

Table 2: Research Findings on OATP1B1/OATP1B3 and this compound Reuptake

FindingDetailsReferences
Function Mediate the reuptake of bilirubin monoglucuronide and diglucuronide from sinusoidal blood into hepatocytes. frontiersin.orgnih.govresearchgate.net
Clinical Relevance Complete deficiency of both OATP1B1 and OATP1B3 causes Rotor syndrome, a hereditary conjugated hyperbilirubinemia. nih.govproquest.comresearchgate.netresearchgate.net
Transport Affinity OATP1B1 transports bilirubin conjugates with high affinity (Km values in the sub-micromolar range). jci.orgnih.gov
Animal Model Evidence Mice lacking Oatp1a/1b transporters exhibit conjugated hyperbilirubinemia due to impaired hepatic reuptake. nih.govjci.org

Concept of Hepatocyte Hopping

The concept of "hepatocyte hopping" describes a dynamic shuttle mechanism involving the coordinated action of basolateral efflux and uptake transporters. researchgate.netnih.gov This process involves the transport of conjugated compounds, such as bilirubin glucuronides, out of an upstream hepatocyte into the sinusoidal blood, followed by their rapid reuptake into a downstream hepatocyte. nih.govresearchgate.netjci.org

This liver-blood shuttle is facilitated by the interplay between MRP3 and the OATP1B transporters. nih.govresearchgate.net The cycle begins after unconjugated bilirubin is taken up by a hepatocyte and conjugated by UGT1A1 to form bilirubin glucuronides. jci.org While the primary pathway is excretion into the bile via MRP2, a significant fraction of these conjugates can be transported by MRP3 across the basolateral membrane back into the sinusoidal blood. researchgate.netjci.org From the blood, these bilirubin conjugates are then efficiently taken up by downstream hepatocytes via OATP1B1 and OATP1B3. nih.govjci.org

Genetic Regulation of Bilirubin Conjugate Homeostasis

Genetic Variants and Polymorphisms Affecting UGT1A1 Activity

The gene UGT1A1 encodes the enzyme UDP-glucuronosyltransferase 1A1, which is solely responsible for the conjugation of bilirubin (B190676) in the liver, converting it from a toxic, unconjugated form to a non-toxic, water-soluble conjugated form that can be excreted. medlineplus.gov Genetic alterations in the UGT1A1 gene can significantly impair this process, leading to elevated levels of unconjugated bilirubin in the blood. The clinical severity of the resulting hyperbilirubinemia is directly correlated with the degree of residual enzyme function. medlineplus.gov More than 100 polymorphisms have been identified in the UGT1A1 gene, affecting either its promoter or coding regions. longdom.orgnih.gov

Gilbert Syndrome: This is a common and benign condition characterized by mild, fluctuating unconjugated hyperbilirubinemia, typically discovered incidentally. longdom.orguchicago.edu In Caucasian and African-American populations, Gilbert syndrome is most often associated with a polymorphism in the promoter region of the UGT1A1 gene, specifically in the TATA box sequence. uchicago.edutandfonline.com The wild-type allele (UGT1A11) contains six TA repeats (A(TA)6TAA), whereas the most common variant allele (UGT1A128) has seven repeats (A(TA)7TAA). medlineplus.govuchicago.edunih.gov Homozygosity for the UGT1A128 allele results in reduced gene transcription, leading to a 70% decrease in UGT1A1 enzyme activity and, consequently, mild hyperbilirubinemia. nih.govnih.govfrontiersin.org In Asian populations, the UGT1A128 allele is less common, and Gilbert syndrome is more frequently associated with missense mutations in the coding region, such as the Gly71Arg (G71R) variant, also known as UGT1A1*6. medlineplus.govuchicago.edu

Crigler-Najjar Syndrome: This is a much rarer and more severe inherited disorder of bilirubin metabolism, also caused by mutations in the UGT1A1 gene. thieme-connect.comcincinnatichildrens.orgmedlineplus.gov It is classified into two types based on the severity of the enzyme deficiency. tandfonline.comuchicago.edu

Crigler-Najjar Syndrome Type I (CN1): This is the most severe form, characterized by a complete absence of UGT1A1 enzyme activity. cincinnatichildrens.orguchicago.edunih.gov It is caused by homozygous or compound heterozygous mutations, such as nonsense, frameshift, or splice site mutations, within the coding exons of the UGT1A1 gene. uchicago.edunih.gov The lack of bilirubin conjugation leads to severe and persistent unconjugated hyperbilirubinemia, which can cause bilirubin-induced brain damage (kernicterus) and is often lethal if not treated aggressively. medlineplus.govmedlineplus.govuchicago.edu

Crigler-Najjar Syndrome Type II (CN2): This form is less severe, with patients retaining some residual UGT1A1 activity, typically less than 20-30% of normal function. medlineplus.govuchicago.edunih.gov The hyperbilirubinemia is less extreme than in CN1, and the risk of kernicterus is lower. uchicago.edu CN2 is also caused by mutations in the UGT1A1 gene, but these mutations allow for the production of an enzyme with reduced, rather than absent, function. nih.gov In some cases, a compound heterozygous state, with a severe mutation on one allele and a promoter variant (like UGT1A1*28) on the other, can result in a CN2 phenotype. thieme-connect.com

The table below summarizes key genetic variants of the UGT1A1 gene and their clinical significance.

Syndrome Common Genetic Variant(s) Genetic Locus Effect on UGT1A1 Enzyme Resulting Phenotype
Gilbert Syndrome UGT1A128 (A(TA)7TAA)Promoter (TATA Box)Reduced gene transcription (~70% reduction in activity) nih.govMild, intermittent unconjugated hyperbilirubinemia. uchicago.edu
UGT1A16 (Gly71Arg or G71R)Exon 1Reduced enzyme function. medlineplus.govuchicago.eduMild unconjugated hyperbilirubinemia, common in Asian populations. medlineplus.gov
Crigler-Najjar Syndrome Type II Various missense mutationsCoding ExonsSeverely reduced enzyme activity (<20% of normal). medlineplus.govModerate to severe unconjugated hyperbilirubinemia. uchicago.edu
Crigler-Najjar Syndrome Type I Various nonsense, frameshift, or splice site mutationsCoding ExonsComplete absence of enzyme function. medlineplus.govSevere, life-threatening unconjugated hyperbilirubinemia. medlineplus.govuchicago.edu

Genetic Modifiers of Bilirubin Transporters (MRP2, MRP3, OATPs)

While UGT1A1 is central to conjugation, the subsequent transport of bilirubin and its conjugates is handled by a suite of transporter proteins located on the hepatocyte membrane. Genetic variations in the genes encoding these transporters can also disrupt bilirubin homeostasis, leading to distinct forms of hyperbilirubinemia.

Organic Anion Transporting Polypeptides (OATPs): The hepatic uptake of unconjugated bilirubin from the bloodstream is mediated primarily by OATP1B1 and OATP1B3, which are encoded by the SLCO1B1 and SLCO1B3 genes, respectively. nih.govresearchgate.netnih.gov Polymorphisms in these genes can reduce the efficiency of bilirubin uptake. For instance, variants in SLCO1B1, such as T521C and A388G, have been shown to decrease transport activity and are associated with elevated serum bilirubin levels. nih.govnih.gov While the primary cause of Gilbert syndrome is a UGT1A1 polymorphism, co-inheritance of SLCO1B1 variants can exacerbate hyperbilirubinemia. researchgate.net A complete deficiency of both OATP1B1 and OATP1B3 function due to mutations in both corresponding genes leads to Rotor syndrome, a rare, benign condition characterized by mixed conjugated and unconjugated hyperbilirubinemia. researchgate.net

Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2): After conjugation in the hepatocyte, bilirubin glucuronides are actively transported into the bile across the canalicular membrane. This crucial excretory step is mediated by MRP2, a transporter encoded by the ABCC2 gene. nih.govfrontiersin.org Hereditary deficiency of MRP2, caused by homozygous or compound heterozygous mutations in the ABCC2 gene, results in Dubin-Johnson syndrome. frontiersin.orgresearchgate.net This autosomal recessive disorder is characterized by chronic, predominantly conjugated hyperbilirubinemia due to the impaired biliary excretion of bilirubin conjugates. frontiersin.org Additionally, certain polymorphisms in the ABCC2 gene, such as the rs717620 T variant, have been associated with an increased risk of developing hyperbilirubinemia. nih.gov

Multidrug Resistance-Associated Protein 3 (MRP3/ABCC3): MRP3, encoded by the ABCC3 gene, is another transporter located on the basolateral (sinusoidal) membrane of the hepatocyte. nih.gov Under normal conditions, its role in bilirubin transport is minor. However, in situations of impaired biliary excretion, such as in MRP2 deficiency (Dubin-Johnson syndrome) or other cholestatic liver diseases, the expression of MRP3 is strongly upregulated. nih.gov In these pathological states, MRP3 functions as an alternative efflux pathway, transporting conjugated bilirubin from the hepatocyte back into the bloodstream, which contributes significantly to the conjugated hyperbilirubinemia seen in these conditions. nih.gov

The table below details the key transporters involved in bilirubin homeostasis.

Transporter Gene Location Function Associated Genetic Disorder/Effect
OATP1B1 SLCO1B1Basolateral (Sinusoidal) MembraneHepatic uptake of unconjugated bilirubin. nih.govresearchgate.netPolymorphisms (e.g., T521C, A388G) are associated with increased serum bilirubin. nih.govnih.gov
OATP1B3 SLCO1B3Basolateral (Sinusoidal) MembraneHepatic uptake of unconjugated bilirubin. nih.govDeficiency (with OATP1B1) causes Rotor Syndrome. researchgate.net
MRP2 ABCC2Canalicular MembraneATP-dependent transport of conjugated bilirubin into bile. nih.govfrontiersin.orgMutations cause Dubin-Johnson syndrome (conjugated hyperbilirubinemia). frontiersin.org
MRP3 ABCC3Basolateral (Sinusoidal) MembraneEfflux of conjugated bilirubin into blood, especially when MRP2 is impaired. nih.govUpregulation contributes to conjugated hyperbilirubinemia in cholestasis. nih.gov

Epigenetic and Transcriptional Regulation of Conjugation and Transport Genes

The expression of the genes critical for bilirubin conjugation and transport is not static but is dynamically regulated at the epigenetic and transcriptional levels. These regulatory mechanisms ensure appropriate gene expression in specific tissues and in response to various physiological and xenobiotic signals.

Epigenetic Regulation: Epigenetic modifications are heritable changes that alter gene expression without changing the underlying DNA sequence. nih.gov

DNA Methylation: The expression of UGT1A1 is significantly influenced by the methylation of CpG islands in its promoter region. nih.govnih.gov Hypermethylation of the promoter acts as a silencing mechanism, inhibiting the binding of transcription factors and repressing gene expression. nih.govresearchgate.net This is a key factor in the tissue-specific expression of UGT1A1; for example, its promoter is hypermethylated in the kidney (where the gene is not expressed) and hypomethylated in the liver (where it is highly expressed). scispace.com Aberrant methylation has also been observed in certain cancer cells, contributing to altered drug metabolism. nih.govresearchgate.net

Histone Modification: The modification of histone proteins, such as acetylation, also plays a crucial role in controlling UGT1A1 gene expression. nih.gov In the liver, the UGT1A1 promoter region is characterized by hyperacetylated histones, a state associated with active gene transcription. scispace.com Conversely, in tissues where the gene is silent, the histones are hypoacetylated. scispace.com These histone modifications work in concert with DNA methylation to regulate chromatin structure and gene accessibility. nih.gov

Transcriptional Regulation: The rate of transcription of UGT1A1 and transporter genes like ABCC2 and SLCO1B1 is controlled by a network of transcription factors, particularly ligand-activated nuclear receptors. nih.gov These receptors bind to specific response elements in the gene promoters, thereby modulating their expression in response to endogenous molecules and xenobiotics. nih.govdntb.gov.ua

Nuclear Receptors: Several nuclear receptors are key regulators of bilirubin clearance pathways.

CAR (Constitutive Androstane (B1237026) Receptor) and PXR (Pregnane X Receptor): These are master regulators of detoxification pathways. Upon activation by a wide range of compounds, they induce the coordinated expression of UGT1A1, OATPs, and MRP2, thereby enhancing bilirubin conjugation and clearance. nih.govdntb.gov.ua

AhR (Aryl Hydrocarbon Receptor): Bilirubin itself can act as a ligand for AhR, creating a feedback loop where high levels of bilirubin can activate the receptor to increase the transcription of its own metabolizing enzyme, UGT1A1. nih.gov

GR (Glucocorticoid Receptor) and PR (Progesterone Receptor): These steroid hormone receptors have been shown to directly bind to the UGT1A1 promoter and induce its expression upon activation by their respective ligands. rug.nl

LRH-1 (Liver Receptor Homolog-1): Recent research has identified bilirubin as a ligand for LRH-1, suggesting a direct role for this nuclear receptor in sensing intracellular bilirubin levels and regulating genes involved in lipid and cholesterol metabolism. biorxiv.orgnih.gov

Other Transcription Factors: In addition to nuclear receptors, other transcription factors like Hepatocyte Nuclear Factor 1-alpha (HNF1α) and Upstream Stimulating Factor (USF1/2) are essential for the basal expression of UGT1A1 by binding to its promoter. nih.govresearchgate.net

Biochemical and Cellular Implications of Bilirubin Conjugate Metabolism

Physiological Roles Beyond Excretion

While the primary role of bilirubin (B190676) conjugation is to facilitate its excretion, the resulting conjugated bilirubin, along with its precursor unconjugated bilirubin, participates in several crucial physiological processes.

Bilirubin has been recognized as a potent endogenous antioxidant. medscape.com This antioxidant capacity is attributed to its ability to scavenge reactive oxygen species (ROS), thereby protecting cells and tissues from oxidative damage. The cycle where biliverdin (B22007) is reduced to bilirubin, and bilirubin is subsequently oxidized back to biliverdin, serves as a powerful antioxidant mechanism. wikipedia.org

Research has demonstrated that bilirubin effectively protects against lipid peroxidation within cell membranes. Studies have shown that conjugated bilirubin can inhibit the chemiluminescence response of stimulated human polymorphonuclear leukocytes, indicating its ability to scavenge hypochlorous acid. nih.govtandfonline.com In fact, under physiological oxygen concentrations, bilirubin's antioxidant activity in liposomes has been shown to be more potent than that of alpha-tocopherol, a well-known antioxidant. nih.gov This antioxidant property is particularly crucial in the brain, where it helps prevent excitotoxicity and neuronal death by scavenging superoxide (B77818) radicals. wikipedia.org

Beyond its antioxidant capabilities, bilirubin exhibits significant immunomodulatory functions. It has been shown to suppress the effectors of the immune system, which may contribute to its protective role against autoimmune and inflammatory diseases. nih.gov Experimental evidence suggests that bilirubin can inhibit the cytotoxic activity of T lymphocytes and reduce the production of interleukin-2 (B1167480) in human lymphocytes. nih.gov

Furthermore, bilirubin can affect the expression of Fc receptors on macrophages and decrease the release of Damage-Associated Molecular Patterns (DAMPs) and interleukin-1β from injured cells. nih.gov In vivo studies have shown that bilirubin treatment can effectively suppress experimental autoimmune encephalomyelitis, a model for multiple sclerosis. oup.com Conversely, depleting endogenous bilirubin has been found to worsen the disease. oup.com This suggests that bilirubin is an important modulator of the immune response, potentially protecting against autoimmune conditions. oup.com High concentrations of bilirubin can suppress the body's immune system and impact cellular function. nih.gov

Recent studies have begun to uncover the endocrine functions of bilirubin, highlighting its role as a signaling molecule. Bilirubin can act as a hormone by binding to and activating the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a key role in regulating lipid metabolism. nih.govnih.gov This interaction can lead to increased fat burning, reduced adiposity, and lower blood glucose levels. nih.gov

Individuals with Gilbert's syndrome, who have mildly elevated bilirubin levels, show increased expression of PPARα. nih.gov This finding supports the idea that bilirubin's activation of PPARα may contribute to the protective effects against metabolic and cardiovascular diseases observed in these individuals. nih.gov Research also suggests a potential link between bilirubin levels and the regulation of thyroid hormones and insulin (B600854) sensitivity. Higher bilirubin levels have been associated with a reduced risk of metabolic syndrome and type 2 diabetes. nih.gov

Pathophysiological Mechanisms Involving Bilirubin Conjugates

Disruptions in the metabolic pathway of bilirubin conjugates, from their formation in the liver to their excretion in bile, can lead to a range of pathological conditions. These are broadly categorized into disorders of impaired conjugation and defects in biliary excretion.

The conjugation of bilirubin is a critical step for its detoxification and elimination. aap.org This process is catalyzed by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1). droracle.ai Genetic mutations affecting the UGT1A1 gene can lead to reduced or absent enzyme activity, resulting in inherited disorders of bilirubin conjugation. nih.govnih.gov These disorders are characterized by the accumulation of unconjugated bilirubin in the blood (unconjugated hyperbilirubinemia). nih.gov

Crigler-Najjar Syndrome: This is a rare and severe genetic disorder caused by mutations in the UGT1A1 gene, leading to a significant deficiency or complete absence of UGT1A1 activity. clevelandclinic.orgwikipedia.orgrarediseases.org

Type I Crigler-Najjar Syndrome is the most severe form, with a complete or near-complete loss of enzyme function. nih.govclevelandclinic.org This leads to extremely high levels of unconjugated bilirubin, which can cause severe and irreversible brain damage (kernicterus) if not treated aggressively from infancy. clevelandclinic.orgmountsinai.org

Type II Crigler-Najjar Syndrome is less severe, with a partial deficiency of UGT1A1 activity (typically less than 10% of normal). wikipedia.org Bilirubin levels are lower than in type I, and the risk of kernicterus is reduced. wikipedia.org

Gilbert's Syndrome: This is a common and benign genetic condition characterized by a mild reduction in UGT1A1 enzyme activity, typically to about 30% of normal. droracle.aiwikipedia.orgmedlineplus.gov This leads to mild, fluctuating levels of unconjugated hyperbilirubinemia. medlineplus.govdroracle.ai Jaundice may become apparent during times of stress, illness, or fasting. nih.govdroracle.ai Gilbert's syndrome is not associated with liver disease and generally does not require treatment. droracle.aidroracle.ai

FeatureCrigler-Najjar Syndrome Type ICrigler-Najjar Syndrome Type IIGilbert's Syndrome
Gene Defect UGT1A1UGT1A1UGT1A1
Enzyme Activity Absent or nearly absent nih.govrarediseases.orgMarkedly reduced (<10% of normal) wikipedia.orgMildly reduced (~30% of normal) wikipedia.orgmedlineplus.gov
Bilirubin Type UnconjugatedUnconjugatedUnconjugated
Severity Severe, life-threatening clevelandclinic.orgLess severe clevelandclinic.orgwikipedia.orgBenign, often asymptomatic nih.govdroracle.ai
Kernicterus Risk High clevelandclinic.orgmountsinai.orgRare wikipedia.orgNone

Once bilirubin is conjugated in the liver, it is actively transported into the bile for excretion. nih.gov Defects in the transport proteins responsible for this process lead to the accumulation of conjugated bilirubin in the blood (conjugated hyperbilirubinemia). researchgate.net

Dubin-Johnson Syndrome (DJS): This is a rare, benign, autosomal recessive disorder caused by mutations in the ABCC2 gene. wikipedia.orgstandardofcare.comorpha.net This gene encodes the multidrug resistance-associated protein 2 (MRP2), which is responsible for transporting conjugated bilirubin and other organic anions across the canalicular membrane of hepatocytes into the bile. nih.govwikipedia.orgmedscape.com The impaired excretion leads to a buildup of conjugated bilirubin in the liver cells, giving the liver a characteristic black pigmentation. wikipedia.orgmedscape.com While it causes chronic, predominantly conjugated hyperbilirubinemia, DJS is generally asymptomatic and has a good prognosis. wikipedia.orgnih.gov

Rotor Syndrome: This is another rare, benign, autosomal recessive disorder characterized by chronic conjugated and unconjugated hyperbilirubinemia. wikipedia.orgnih.govbmj.com It is caused by mutations in the SLCO1B1 and SLCO1B3 genes, which encode the organic anion transporting polypeptides OATP1B1 and OATP1B3. wikipedia.orgdroracle.ai These transporters are involved in the reuptake of bilirubin and other compounds from the blood into the liver. droracle.ai The primary defect in Rotor syndrome is impaired hepatocellular storage of conjugated bilirubin, which then leaks back into the plasma. nih.govlecturio.com Unlike Dubin-Johnson syndrome, the liver is not pigmented in Rotor syndrome. wikipedia.orgnih.gov

FeatureDubin-Johnson SyndromeRotor Syndrome
Gene Defect ABCC2 (MRP2) wikipedia.orgstandardofcare.comorpha.netSLCO1B1 and SLCO1B3 (OATP1B1/OATP1B3) wikipedia.orgdroracle.ai
Protein Defect Canalicular transport of conjugated bilirubin into bile wikipedia.orgmedscape.comHepatic uptake and storage of bilirubin conjugates nih.govlecturio.com
Bilirubin Type Predominantly Conjugated wikipedia.orgnih.govMixed Conjugated and Unconjugated wikipedia.orgnih.gov
Liver Appearance Black pigmentation wikipedia.orgmedscape.comNormal wikipedia.orgnih.gov
Prognosis Benign wikipedia.orgnih.govBenign nih.govbmj.com

Altered Sinusoidal Efflux and Reuptake

Under normal physiological conditions, the excretion of bilirubin conjugates into the bile canaliculus is the primary elimination pathway. However, a fraction of these conjugates is transported back into the sinusoidal blood from the hepatocyte, a process known as sinusoidal efflux or "backflow." This is followed by reuptake by downstream hepatocytes. This physiological shuttle is mediated by specific transporters on the sinusoidal membrane of the hepatocyte.

The primary transporter responsible for the sinusoidal efflux of bilirubin conjugates, particularly bilirubin diglucuronide, is the Multidrug Resistance-Associated Protein 3 (MRP3). nih.gov Once in the sinusoidal space, these conjugates can be taken up again by hepatocytes further along the sinusoid, a process mediated by the Organic Anion Transporting Polypeptides 1B1 and 1B3 (OATP1B1 and OATP1B3). nih.gov

Alterations in the expression and function of these transporters can significantly impact bilirubin conjugate levels. In cholestatic conditions, where the primary canalicular excretion pathway via MRP2 is impaired, there is often a compensatory upregulation of the sinusoidal efflux transporter, MRP3. This leads to an increased efflux of conjugated bilirubin from the hepatocyte into the bloodstream, contributing to conjugated hyperbilirubinemia. nih.govresearchgate.net

Research has also shown that certain drugs can modulate these transport pathways. For instance, studies in sandwich-cultured rat hepatocytes have demonstrated that statins can alter the expression and function of these transporters.

StatinEffect on Sinusoidal Efflux (MRP3-mediated)Effect on Intracellular Bilirubin AccumulationEffect on Transporter Protein Levels
Rosuvastatin (B1679574) Stimulated sinusoidal eliminationDecreasedInduced MRP3 protein levels (1.5 to 1.8-fold increase) researchgate.net
Pravastatin No significant stimulation of sinusoidal efflux notedN/AInduced MRP2 protein levels researchgate.net
Fluvastatin N/AN/AN/A

This data indicates that certain pharmacological agents can directly influence the sinusoidal handling of bilirubin conjugates, independent of a primary pathological state like cholestasis. researchgate.net For example, rosuvastatin was found to stimulate both biliary (via MRP2) and sinusoidal (via MRP3) elimination of bilirubin conjugates, which resulted in lower intracellular accumulation. researchgate.net Conversely, cholestasis can induce a decrease in the hepatic uptake transporters (OATPs), which can lead to increased levels of both unconjugated and conjugated bilirubin in the plasma. eclinpath.com

Consequences of Conjugate Accumulation in Biological Compartments

The accumulation of bilirubin conjugates in hepatocytes and their subsequent reflux into the bloodstream leads to a variety of biochemical and clinical consequences. nih.govmedscape.com Elevated levels of conjugated bilirubin in the serum are a key biochemical marker of cholestasis and hepatocellular dysfunction. nih.gov

When canalicular excretion is impaired, bilirubin conjugates build up within the hepatocyte. nih.gov In cases of hepatocellular cholestasis, this may lead to the direct efflux of conjugated bilirubin from the hepatocyte into the plasma. medscape.com This reflux of water-soluble conjugated bilirubin into the circulation is the direct cause of conjugated hyperbilirubinemia. medscape.com

The major consequences of this accumulation are summarized below:

ConsequenceDescriptionAffected Compartment(s)
Jaundice (Icterus) The hallmark sign of hyperbilirubinemia. The deposition of yellow bilirubin pigments causes a visible yellowing of the skin, sclerae (whites of the eyes), and mucous membranes. medscape.commedicalnewstoday.comSkin, Sclerae, Mucous Membranes
Dark Urine Being water-soluble, excess conjugated bilirubin is filtered by the kidneys and excreted in the urine, giving it a characteristic dark or tea-colored appearance. medicalnewstoday.commedicalnewstoday.com This is often one of the first clinical signs.Kidneys, Urine
Pruritus Severe, generalized itching is a common and often distressing symptom associated with cholestasis and the accumulation of bile salts, which occurs alongside this compound accumulation. medicalnewstoday.comSkin
Formation of Delta-Bilirubin In prolonged cholestasis, conjugated bilirubin can form an irreversible, covalent bond with circulating albumin. nih.govmedscape.com This complex, known as delta-bilirubin or biliprotein, has a much longer half-life (around 12-14 days, similar to albumin) than other bilirubin forms, leading to a persistent elevation of direct-reacting bilirubin in serum even after the underlying obstruction is resolved. nih.govBloodstream
Hepatocellular Injury While a consequence of the underlying disease, the retention of bile components, including bilirubin conjugates and bile acids, can itself contribute to or exacerbate liver cell injury. nih.govLiver (Hepatocytes)
Systemic Symptoms The underlying conditions causing conjugated hyperbilirubinemia often lead to systemic symptoms such as malaise, nausea, abdominal pain, and pale stools (acholic stools), the latter resulting from a lack of bilirubin reaching the intestine to be converted to stercobilin. medicalnewstoday.commedicalnewstoday.comteachmephysiology.comSystemic

Ultimately, the presence of elevated conjugated bilirubin in the blood and urine is a clear indicator of hepatobiliary disease, which can range from hepatitis and drug-induced liver injury to biliary tract obstruction or genetic disorders like Dubin-Johnson syndrome. medscape.commedicalnewstoday.comwikipedia.org

Advanced Research Methodologies and Analytical Techniques in Bilirubin Conjugate Studies

Spectrophotometric and Diazo-based Methods

Spectrophotometric and diazo-based methods are foundational techniques for the quantitative determination of bilirubin (B190676) conjugates in biological samples, primarily serum. These methods are widely used in clinical laboratories due to their established protocols and amenability to automation.

The most prevalent approach is the diazo method , first described by Ehrlich in 1883 and later adapted by van den Bergh and Müller. semanticscholar.org This method is based on the reaction of bilirubin with a diazotized sulfanilic acid solution (diazo reagent). fishersci.comgoogle.com Conjugated bilirubin, being water-soluble, reacts directly with the diazo reagent to form a colored compound called azobilirubin. fishersci.comdeltalab.inprecisionbiomed.in This fraction is often referred to as "direct bilirubin." wikipedia.orgwebmd.comlupindiagnostics.com

To measure total bilirubin (both conjugated and unconjugated forms), an "accelerator" such as caffeine (B1668208), caffeine-benzoate, or dimethyl sulfoxide (B87167) (DMSO) is added. wikipedia.organamollabs.combioassaysys.comassaygenie.comcellbiolabs.com These agents release unconjugated bilirubin from its binding to albumin, allowing it to react with the diazo reagent. cellbiolabs.com The intensity of the resulting azobilirubin, which is typically red in an acidic solution or blue in an alkaline one, is measured spectrophotometrically at specific wavelengths (e.g., 546 nm, 550 nm, or 560-600 nm), and is proportional to the bilirubin concentration. fishersci.comprecisionbiomed.inspectrum-diagnostics.comatlas-medical.com

The Jendrassik-Grof method is a widely adopted refinement of the diazo reaction that enhances its specificity and minimizes interference from other substances in the sample. deltalab.inbioassaysys.comspectrum-diagnostics.combioresearch.com.jo It utilizes a caffeine-benzoate accelerator for the total bilirubin measurement and determines direct bilirubin in the absence of the accelerator. bioassaysys.comspectrum-diagnostics.com A key feature is the addition of an alkaline tartrate solution after the diazo reaction, which converts the red acid azobilirubin to a more stable blue-green chromophore, improving the accuracy of the measurement. spectrum-diagnostics.comnih.gov

Another approach is the vanadate oxidase method , which is based on the oxidation of bilirubin to the green-colored biliverdin (B22007) by vanadate. nih.gov This method has shown an excellent correlation with the diazo method for determining total and direct bilirubin in animal studies and can be a useful alternative, especially when interfering substances are present in serum samples. nih.gov

Direct spectrophotometry, which measures the absorbance of serum at the peak wavelength for bilirubin (around 455-460 nm), is also used, but its application is often limited to newborns. semanticscholar.orgucf.eduresearchgate.net In adults, the presence of other pigments can interfere with accuracy. semanticscholar.org Newer multi-component spectrophotometric methods aim to overcome these limitations by using calculations based on absorbance readings at multiple wavelengths to simultaneously determine concentrations of conjugated bilirubin, unconjugated bilirubin, and interfering substances like oxyhemoglobin. jipbs.comnih.gov

Table 1: Comparison of Common Spectrophotometric/Diazo-based Methods

Method Principle Target Analyte Key Reagents Measurement Wavelength
Diazo Method (General) Reaction with diazotized sulfanilic acid to form colored azobilirubin. fishersci.comprecisionbiomed.in Direct (Conjugated) Bilirubin Sulfanilic acid, Sodium nitrite. precisionbiomed.inanamollabs.com 546-550 nm. fishersci.comatlas-medical.com
Jendrassik-Grof Method Diazo reaction with a caffeine accelerator for total bilirubin; uses alkaline tartrate to create a stable blue-green color. bioassaysys.comspectrum-diagnostics.com Total & Direct Bilirubin Sulfanilic acid, Sodium nitrite, Caffeine-benzoate. bioassaysys.comspectrum-diagnostics.com ~600 nm. nih.gov
Vanadate Oxidase Method Oxidation of yellow bilirubin to green biliverdin by vanadate. nih.gov Total & Direct Bilirubin Vanadic acid. semanticscholar.orgnih.gov Measures decrease in absorbance at 424-465 nm. semanticscholar.org
Direct Spectrophotometry Direct measurement of light absorbance at bilirubin's peak. semanticscholar.org Total Bilirubin (mainly in newborns) None (diluted serum). semanticscholar.org 455-460 nm. semanticscholar.orgucf.edu

Chromatographic Techniques (HPLC-based Methods, UPLC-MS/MS)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), provide the most accurate and detailed separation of bilirubin and its various conjugated forms. Unlike spectrophotometric methods that measure "direct" and "indirect" fractions, HPLC can resolve and individually quantify unconjugated bilirubin (UCB), bilirubin monoglucuronide (BMG), bilirubin diglucuronide (BDG), and delta-bilirubin (bilirubin covalently bound to albumin). nih.govtandfonline.com

Reverse-phase HPLC is the most common modality used for this purpose. nih.govhplc.eunih.gov In a typical setup, a serum or bile sample, often after minimal preparation like dilution or protein precipitation, is injected into the system. nih.govnih.gov The different bilirubin species are then separated on a C18 column using a mobile phase gradient, often consisting of a buffer and an organic solvent like methanol (B129727) or acetonitrile. nih.govnih.govsielc.com The separated pigments are detected by their absorbance at approximately 450 nm. nih.gov

HPLC methods have been developed that can achieve separation in under 30 minutes, and some rapid methods can separate all major bilirubin conjugates in as little as 12 minutes. nih.govtandfonline.com These techniques have been instrumental in several research areas:

Quantifying Conjugates in Bile: HPLC analysis of bile has revealed that in healthy individuals, bilirubin diglucuronide is the predominant species, with smaller amounts of monoglucuronide and very little unconjugated bilirubin. nih.gov

Diagnosing Disease: The detailed profile of bilirubin conjugates can aid in diagnosing conditions like Crigler-Najjar syndrome and biliary tract obstruction. nih.gov

Pathogenesis Research: HPLC has been used to show that bile infected with β-glucuronidase-producing bacteria has significantly higher levels of unconjugated bilirubin, supporting the role of these bacteria in pigment gallstone formation. nih.gov

Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) represents a further advancement, offering even greater sensitivity and specificity. While detailed studies focusing specifically on bilirubin conjugates are emerging, this technology is the gold standard for quantifying small molecules in complex biological matrices and is applied in advanced metabolic studies.

Table 2: Summary of Findings from HPLC-based Bilirubin Conjugate Analysis

Study Focus Key Finding Significance Reference
Bile Composition In normal bile, BDG is the major pigment (~80%), followed by BMG, with UCB being a minor component (<2%). Establishes baseline for normal bilirubin excretion. nih.govnih.govnih.gov
Gallstone Pathogenesis Bile containing β-glucuronidase-producing bacteria showed significantly higher levels of unconjugated bilirubin. Supports the role of bacterial deconjugation in pigment gallstone disease. nih.gov
Method Development A rapid reverse-phase HPLC method separated UCB, BMG, and BDG isomers within 12 minutes. Provides an efficient tool for kinetic studies and clinical sample analysis. nih.gov
Serum Analysis Developed a robust HPLC method to separate four bilirubin fractions in serum, correlating well with standard total bilirubin tests. Allows for more precise clinical assessment beyond simple direct/indirect measurements. nih.gov

Advanced Spectroscopic Approaches (e.g., Surface-Enhanced Raman Spectroscopy)

Beyond standard absorbance spectrophotometry, advanced spectroscopic techniques are being explored for highly sensitive and specific detection of bilirubin. Surface-Enhanced Raman Spectroscopy (SERS) is a particularly promising research tool. researchgate.net Raman spectroscopy provides a detailed chemical fingerprint of a molecule based on its unique vibrational modes. The SERS technique dramatically amplifies the Raman signal by adsorbing the target molecule onto a nanostructured metallic surface, such as a gold or silver array. researchgate.net

This approach has been successfully applied to the direct detection of free, unconjugated bilirubin, which is difficult to measure with conventional methods due to its low concentration in the presence of abundant protein-bound bilirubin. researchgate.net Researchers have demonstrated that SERS can achieve a detection limit in the nanomolar (nM) range, making it highly suitable for studying the clinically relevant free bilirubin fraction. researchgate.net The technique's ability to obtain a distinct spectral fingerprint could allow for point-of-care applications and detailed studies of bilirubin-protein binding dynamics. researchgate.net

Fluorometric Analysis and Recombinant Protein-based Assays

Fluorometric methods offer another avenue for highly sensitive bilirubin detection. A novel and highly specific approach involves the use of recombinant proteins that fluoresce upon binding to bilirubin. One such protein is UnaG , a fluorescent protein from the Japanese eel (Anguilla japonica) that specifically binds to unconjugated bilirubin.

Building on this, researchers have developed a recombinant bifunctional protein called HUG (HELP-UnaG) , which fuses UnaG with a human elastin-like polypeptide. nih.gov The binding of bilirubin to the UnaG portion of the HUG protein elicits a strong fluorescent signal. nih.govresearchgate.net This assay has several advantages:

High Sensitivity: It can detect bilirubin at nanomolar concentrations (Limit of Quantification ≈ 1.1 nM). nih.gov

Robustness: The assay is effective across a range of pH and temperatures and is not significantly affected by the presence of serum albumin. nih.gov

Versatility: It allows for nanoscale analysis, making it suitable for studies in small animal models, cell cultures, and microphysiological systems where sample volume is limited. nih.gov

This recombinant protein-based fluorometric assay has been shown to correlate well with standard diazo methods in human plasma and is sensitive enough to detect differences in bilirubin levels related to sex and UGT1A1 genetic polymorphisms. nih.gov

In Vitro Experimental Models for Conjugation and Transport Studies

To investigate the molecular mechanisms of bilirubin conjugation and transport, researchers rely on various in vitro experimental models. These systems allow for the study of specific enzymes and transport proteins in a controlled environment, free from the complexities of a whole organism.

Liver microsomes are vesicles formed from the endoplasmic reticulum of hepatocytes, which are isolated by ultracentrifugation. They are a rich source of membrane-bound enzymes, including the UDP-glucuronosyltransferase (UGT) family. Microsomes prepared from human or animal livers are a classic tool for studying the metabolism of bilirubin.

More specifically, researchers now widely use recombinant enzymes , where the gene for a specific enzyme is expressed in a host cell line (like HEK293 or insect cells). nih.govresearchgate.net This allows for the study of a single enzyme isoform in isolation. Recombinant UGT1A1 is the primary enzyme responsible for conjugating bilirubin with glucuronic acid and is a key focus of these studies. nih.govnih.govresearchgate.netmedlineplus.gov

Using recombinant UGT1A1, researchers can:

Characterize Enzyme Kinetics: Determine key parameters like the Michaelis-Menten constant (Kₘ) for bilirubin. Studies have established a Kₘ of approximately 0.2 µM for bilirubin glucuronidation under optimized conditions. nih.govresearchgate.net

Investigate Reaction Conditions: Define the optimal protein concentrations and incubation times to ensure accurate kinetic measurements. Research has shown that very low protein concentrations (e.g., 0.05 mg/ml) and short incubation times (e.g., 5 minutes) are necessary to maintain initial rate conditions and prevent product inhibition. nih.govresearchgate.net

Study Drug Inhibition: Evaluate how new drug candidates inhibit UGT1A1 activity, which is a critical step in preclinical safety assessment to predict the risk of drug-induced hyperbilirubinemia. nih.govresearchgate.net

These assays typically involve incubating the enzyme source (microsomes or recombinant UGT1A1), bilirubin, and the co-substrate UDP-glucuronic acid (UDPGA), followed by HPLC analysis to quantify the formation of bilirubin mono- and diglucuronides. nih.gov

Table 3: Findings from In Vitro Studies with Recombinant UGT1A1

Parameter Finding Experimental Conditions Significance
Enzyme Kinetics Michaelis-Menten (hyperbolic) kinetic profile with a Kₘ of ~0.2 µM for total glucuronide formation. nih.govresearchgate.net 0.05 mg/mL protein, 5-minute incubation. nih.govresearchgate.net Provides a fundamental constant for bilirubin's affinity for UGT1A1.
Product Formation Monoglucuronide is the predominant species (~70%) under initial rate conditions. nih.gov Bilirubin concentrations from 0.05-2 µM. nih.gov Clarifies the sequential nature of the conjugation reaction.
Assay Optimization Low protein concentration and short incubation time are critical for accurate kinetic data. nih.govresearchgate.net Protein: 0.05 mg/ml; Time: 5 min. nih.govresearchgate.net Establishes robust protocols for in vitro drug interaction studies.

To study bilirubin conjugation and transport in a more integrated cellular context, researchers use various cell lines and isolated membrane vesicles.

Primary Hepatocyte Cultures: These are liver cells isolated directly from human or animal tissue. They retain many of the key functions of the liver, including conjugation and transport systems, making them a valuable model. nih.govmdpi.com Studies in primary rat hepatocytes have been used to investigate the induction of UGT1A1 expression and activity by various compounds, showing that drugs like dexamethasone (B1670325) and rifampicin (B610482) can significantly increase bilirubin conjugation. nih.gov

Immortalized Cell Lines: Cell lines such as HepG2 or Huh-7 are used, but more commonly, non-hepatic cell lines like Human Embryonic Kidney 293 (HEK293) cells are genetically engineered to express specific proteins of interest. nih.govnih.gov For instance, HEK293 cells overexpressing the transport proteins OATP1B1 and OATP1B3 have been used to demonstrate their role in the uptake of both unconjugated and conjugated bilirubin into cells. nih.gov

Membrane Vesicles: To study transport activity directly, vesicles can be prepared from the specific membrane domains of cells (e.g., the canalicular or sinusoidal membrane of hepatocytes). These vesicles can be loaded with substrates, and the activity of specific efflux pumps can be measured. This approach has been critical in identifying Multidrug Resistance-Associated Protein 2 (MRP2) as the primary ATP-dependent transporter responsible for excreting bilirubin glucuronides from the hepatocyte into the bile. nih.govnih.gov Similarly, MRP3 has been identified as a transporter that effluxes conjugated bilirubin back into the blood from the sinusoidal membrane. nih.gov

In Vivo Animal Models for this compound Research

In vivo animal models are indispensable for investigating the complex pathways of bilirubin conjugation and excretion. These models, which present hereditary defects mirroring human hyperbilirubinemia syndromes, have been instrumental in dissecting the molecular mechanisms of bilirubin metabolism. Key models include those for defects in conjugation and those for defects in the canalicular transport of conjugated bilirubin.

The most classic animal model for studying bilirubin conjugation is the Gunn rat. nih.govfrontiersin.org This strain has a spontaneous mutation in the Ugt1a1 gene, leading to a complete absence of the bilirubin UDP-glucuronosyltransferase (UGT1A1) enzyme activity in homozygous (jj) rats. jci.orgnih.gov Consequently, these rats are unable to conjugate bilirubin and exhibit lifelong unconjugated hyperbilirubinemia and severe jaundice, serving as a direct model for Crigler-Najjar syndrome type I. nih.govnih.gov Research using Gunn rats has been pivotal in confirming that UGT1A1 is the sole enzyme responsible for bilirubin glucuronidation and that its absence prevents the formation and biliary excretion of bilirubin monoglucuronide and bilirubin diglucuronide. nih.govpnas.org Heterozygous (Jj) Gunn rats, which have a partial deficiency of the enzyme, present with a milder hyperbilirubinemia and are used to model Gilbert's syndrome. jci.orgnih.gov

For studying the transport of conjugated bilirubin, the Transport-Deficient (TR⁻) rat, also known as the Eisai Hyperbilirubinemic Rat (EHBR), is a critical model. nih.govnih.gov These rats have an inherited defect in the gene for the multidrug resistance-associated protein 2 (MRP2), also known as the canalicular multispecific organic anion transporter (cMOAT). nih.govnih.gov This transporter is responsible for the ATP-dependent secretion of bilirubin conjugates from the hepatocyte into the bile. nih.govnih.gov The absence of a functional MRP2 in TR⁻/EHBR rats leads to a buildup of conjugated bilirubin in the hepatocytes and its subsequent reflux into the plasma, causing conjugated hyperbilirubinemia. nih.govnih.gov This condition is a direct animal model for Dubin-Johnson syndrome in humans. nih.govresearchgate.net Studies on these rats have demonstrated that while bilirubin conjugation is normal, the final excretory step into the bile is blocked, confirming the essential role of MRP2 in bilirubin clearance. nih.govnih.gov

More recent developments have seen the use of gene-editing technologies like CRISPR/Cas9 to create novel rat models. For instance, knockout rats for the Slco1b2 gene, which is the rat homolog for human OATP1B1/3 transporters, have been developed. researchgate.net These transporters are involved in the reuptake of conjugated bilirubin from the blood back into the liver. Defects in these transporters in humans lead to Rotor syndrome. The Slco1b2 knockout rat model shows elevated levels of both direct and indirect bilirubin in the serum and serves as a valuable tool for studying this aspect of this compound transport. researchgate.net Additionally, humanized mouse models expressing the human UGT1A1*28 allele have been created to study Gilbert's syndrome. nih.gov

Other species, such as zebrafish, are emerging as models for studying hyperbilirubinemia and bilirubin-induced neurological damage due to their genetic tractability and ease of live imaging. frontiersin.org

Table of Research Findings in Animal Models of Bilirubin Conjugation

Animal ModelHuman Disorder ModeledGene DefectAffected ProteinPrimary Metabolic DefectKey Phenotype
Gunn Rat (jj) Crigler-Najjar Syndrome, Type IUgt1a1UDP-glucuronosyltransferase 1A1 (UGT1A1)Inability to conjugate bilirubin. nih.govjci.orgSevere unconjugated hyperbilirubinemia; absence of bilirubin conjugates in bile. nih.govpnas.org
TR⁻ / EHBR Rat Dubin-Johnson SyndromeAbcc2 (Mrp2)Multidrug Resistance-Associated Protein 2 (MRP2/cMOAT)Defective canalicular transport of conjugated bilirubin. nih.govnih.govConjugated hyperbilirubinemia; bilirubin conjugates present in plasma but absent from bile. nih.govnih.gov
Slco1b2 Knockout Rat Rotor SyndromeSlco1b2Organic anion-transporting polypeptide 1B2 (OATP1B2)Impaired sinusoidal reuptake of bilirubin conjugates. researchgate.netElevated direct and indirect bilirubin in serum. researchgate.net
HuUGT28 Mouse Gilbert's SyndromeHuman UGT1A128 transgeneUDP-glucuronosyltransferase 1A1 (UGT1A1)Reduced UGT1A1 activity. nih.govModerate, fluctuating unconjugated hyperbilirubinemia. nih.gov

Q & A

Q. What novel biomarkers can be developed from this compound interaction networks in metabolic diseases?

  • Methodological Answer : Untargeted metabolomics of serum from patients with hepatic dysfunction identifies conjugate-ornithine adducts as potential biomarkers. Validate findings using stable isotope dilution in MRM-MS. Correlate adduct levels with MELD scores to establish prognostic utility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bilirubin conjugate
Reactant of Route 2
Reactant of Route 2
Bilirubin conjugate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.